molecular formula C10H10N2O2S B14453034 N-(Acetylcarbamothioyl)benzamide CAS No. 74346-74-0

N-(Acetylcarbamothioyl)benzamide

Cat. No.: B14453034
CAS No.: 74346-74-0
M. Wt: 222.27 g/mol
InChI Key: USVZDTCAKKVGIZ-UHFFFAOYSA-N
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Description

N-(Acetylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetylcarbamothioyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Acetylcarbamothioyl)benzamide typically involves the reaction of benzoyl isothiocyanate with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(Acetylcarbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Acetylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory and immune responses. This inhibition occurs through the prevention of IκB degradation, leading to reduced NF-κB activity and subsequent apoptosis in certain cell types . Additionally, the compound can induce cell cycle arrest at the G2/M phase, further contributing to its anticancer effects .

Comparison with Similar Compounds

Properties

CAS No.

74346-74-0

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

N-(acetylcarbamothioyl)benzamide

InChI

InChI=1S/C10H10N2O2S/c1-7(13)11-10(15)12-9(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14,15)

InChI Key

USVZDTCAKKVGIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=S)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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